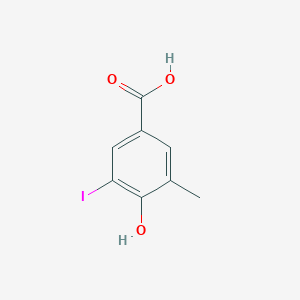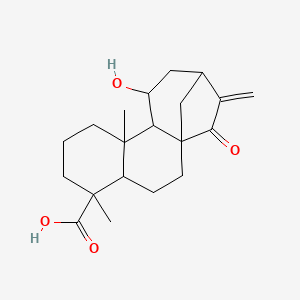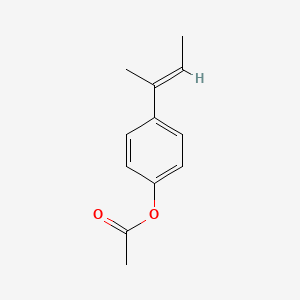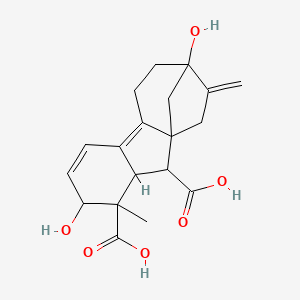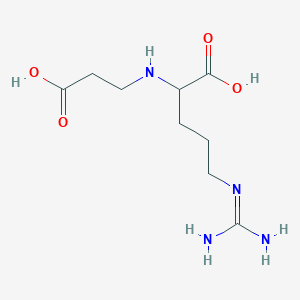
11-epi-Sulfocostunolide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-epi-Sulfocostunolide A is a sesquiterpene lactone with a unique sulfonic acid groupThis compound is known for its potent cytotoxic effects against tumor cells and its ability to inhibit bacterial growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-epi-Sulfocostunolide A typically involves the catalytic hydrogenation of dehydrocostus lactone, followed by esterification with dibutyl phthalate . The reaction conditions often require the presence of NADPH and molecular oxygen, as the formation of the lactone ring is catalyzed by a cytochrome P450 enzyme .
Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to follow similar synthetic routes as described above, with optimization for large-scale production. The use of biotechnological methods, such as the expression of relevant enzymes in microbial systems, could also be explored for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 11-epi-Sulfocostunolide A undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reactions with nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as dihydrocostunolide and other sulfonated guaianolides .
Wissenschaftliche Forschungsanwendungen
11-epi-Sulfocostunolide A has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their derivatives.
Biology: Investigated for its cytotoxic effects on tumor cells and its antibacterial properties.
Medicine: Potential therapeutic agent for cancer treatment due to its cytotoxicity.
Wirkmechanismus
The mechanism of action of 11-epi-Sulfocostunolide A involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to inhibit cell proliferation by inducing apoptosis in tumor cells. The compound’s sulfonic acid group plays a crucial role in its bioactivity, possibly by interacting with specific enzymes or receptors involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Costunolide: A sesquiterpene lactone with similar cytotoxic properties.
Dihydrocostunolide: A reduced form of costunolide with comparable bioactivity.
Sulfocostunolide B: Another sulfonated guaianolide isolated from Saussurea lappa
Uniqueness: 11-epi-Sulfocostunolide A is unique due to its specific sulfonic acid group, which enhances its solubility and bioactivity compared to other sesquiterpene lactones. This structural feature makes it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H20O5S |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl)methanesulfonic acid |
InChI |
InChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19) |
InChI-Schlüssel |
IDSMFDGIKYVJPL-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


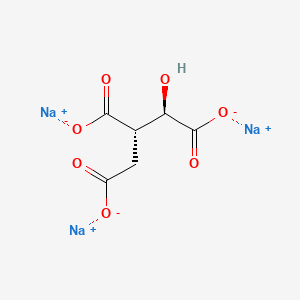
![(3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B12320395.png)
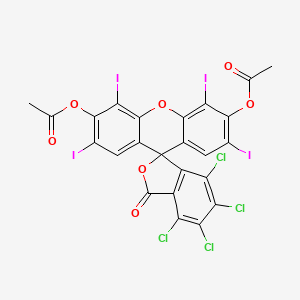
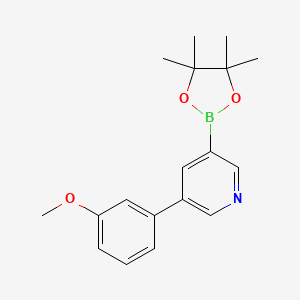
![4-Hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B12320418.png)
